molecular formula C20H25N5O2S2 B13359550 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359550
M. Wt: 431.6 g/mol
InChI Key: RMIFTCCZOQDKNQ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. Key structural features include:

  • Position 3: A 1-(methylsulfonyl)-3-piperidinyl group, introducing sulfonyl and piperidine moieties known to enhance metabolic stability and modulate receptor binding .
  • Position 6: A 5,6,7,8-tetrahydro-2-naphthalenylmethyl substituent, which increases lipophilicity and may improve membrane permeability compared to fully aromatic naphthyl groups .

Properties

Molecular Formula

C20H25N5O2S2

Molecular Weight

431.6 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H25N5O2S2/c1-29(26,27)24-10-4-7-17(13-24)19-21-22-20-25(19)23-18(28-20)12-14-8-9-15-5-2-3-6-16(15)11-14/h8-9,11,17H,2-7,10,12-13H2,1H3

InChI Key

RMIFTCCZOQDKNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)CC4=CC5=C(CCCC5)C=C4

Origin of Product

United States

Biological Activity

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C20H25N5O2S2
  • Molecular Weight : 431.6 g/mol
  • IUPAC Name : 3-(1-methylsulfonylpiperidin-3-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

This compound features a piperidine ring and a triazole-thiadiazole moiety, contributing to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies indicate moderate antimicrobial effects against various bacterial and fungal strains. The compound's efficacy was compared to established antibiotics such as Streptomycin and Nystatin .
  • Enzyme Inhibition : Research has suggested that this compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to inhibit certain deubiquitinases which are implicated in cancer progression .
  • Cytotoxicity : Studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicate that it can inhibit cell proliferation and induce apoptosis in specific cancer types .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Interaction with receptors or enzymes associated with cellular signaling pathways.
  • Modulation of gene expression related to cell growth and apoptosis.

Further research is necessary to elucidate these mechanisms fully.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialModerate activity against bacteria and fungi
Enzyme InhibitionInhibits deubiquitinases
CytotoxicityInduces apoptosis in cancer cells

Detailed Findings

  • Antimicrobial Studies : A study synthesized various triazolo-thiadiazole derivatives and tested their antimicrobial efficacy. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Cancer Research : In vitro studies demonstrated that the compound could significantly reduce cell viability in gastric cancer cell lines by inducing apoptosis. The IC50 values indicated potent effects at low concentrations .

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

The table below compares substituents and activities of similar triazolo-thiadiazoles:

Compound Name Position 3 Substituent Position 6 Substituent Key Activities References
Target Compound 1-(Methylsulfonyl)-3-piperidinyl 5,6,7,8-Tetrahydro-2-naphthalenylmethyl Hypothesized antifungal, anti-inflammatory
3-(Pyridin-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl) variant Pyridin-2-yl 5,6,7,8-Tetrahydro-2-naphthalenylmethyl Antimicrobial (structure-activity relationship under study)
3-(3,4,5-Trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl) 3,4,5-Trimethoxyphenyl 5-Methoxy-2-methyl-3-indolylmethyl Anticancer (cytotoxicity against HeLa cells)
3-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-6-substituted derivatives 5'-Fluoro-2'-methoxybiphenyl-3-yl Varied alkyl/aryl groups Antibacterial (MIC: 2–8 µg/mL), Anticancer (IC₅₀: 12–45 µM)
6-(Perfluorophenyl)-3-R-phenyl variants Phenyl/perfluorophenyl Perfluorophenyl Cytotoxic (IC₅₀: <10 µM for leukemia cell lines)

Key Observations :

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may enhance metabolic stability compared to pyridinyl or methoxyphenyl substituents, which are prone to oxidative demethylation .
  • Antifungal Potential: Molecular docking studies suggest the target compound may inhibit 14-α-demethylase (lanosterol demethylase) with a binding affinity comparable to fluconazole derivatives .

Structural and Electronic Analysis

  • Planarity: The triazolo-thiadiazole core is planar in most analogs (max.
  • Isoelectronicity : Unlike perfluorophenyl analogs, the target compound’s methylsulfonyl-piperidine group introduces polarity without disrupting aromatic conjugation, aligning with "isovalency" principles for bioisosteric replacement .

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